![molecular formula C11H11NOS2 B2503119 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34392-97-7](/img/structure/B2503119.png)
3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of 2-sulfanylidene-1,3-thiazolidin-4-one, which is a class of sulfur-containing heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be achieved through a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds, such as (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, has been analyzed, revealing that the non-hydrogen atoms in the organic component are almost coplanar. This suggests that the this compound could also exhibit a planar structure, which might influence its chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of thiazolidin-4-one derivatives is influenced by the presence of the sulfanylidene moiety. For instance, the compound 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which contains a similar sulfanyl group, can undergo various reactions with active methylene derivatives to form fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines . These reactions demonstrate the versatility of thiazolidin-4-one derivatives in forming a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives can be inferred from studies on similar compounds. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded, and the vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber is red-shifted, indicating the weakening of the NH bond. The negative regions in the molecular electrostatic potential (MEP) map are localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings can provide insights into the reactivity and interactions of this compound with other molecules.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, as a derivative of thiazolidin-4-one, has been investigated for its antimicrobial properties. Studies have demonstrated the potential of such compounds as antimicrobial agents. For instance, Gouda et al. (2010) synthesized various thiazolidin-4-one derivatives and found some to exhibit promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis and Biological Activities
- The chemistry and biological activities of 1,3-thiazolidin-4-ones, a group to which this compound belongs, have been extensively studied. These compounds are known for their diverse biological properties and utility as synthons for various biological compounds. Cunico, Gomes, and Vellasco (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).
Antitumor Activity
- Another significant area of research is the investigation of thiazolidin-4-one derivatives for their potential antitumor properties. Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, which showed moderate activity against various malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSJEPMPURQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)
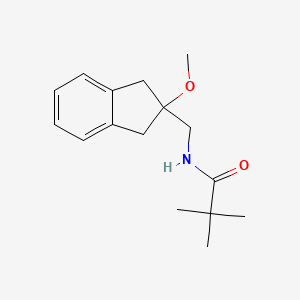
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

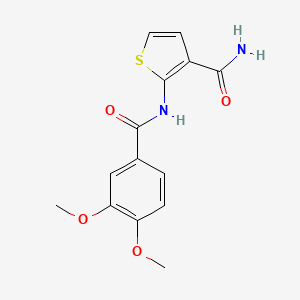

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
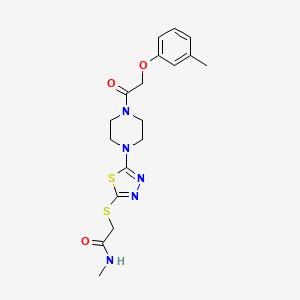
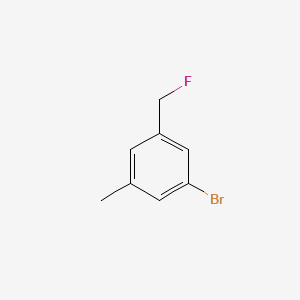
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
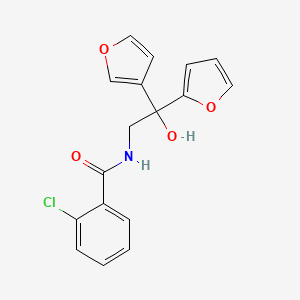
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
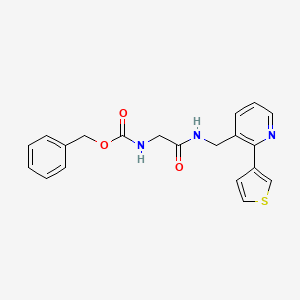
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)